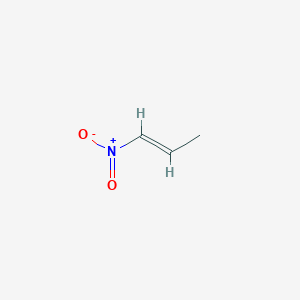

1-Nitropropene

Description

Properties

IUPAC Name |

(E)-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHXMHKNTLBIPJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-70-5, 17082-05-2 | |

| Record name | Propene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1-nitroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Nitropropene

Abstract

1-Nitropropene is a valuable chemical intermediate with significant applications in the pharmaceutical and agricultural industries. Its synthesis is a critical process, primarily achieved through the Henry (nitroaldol) reaction, followed by dehydration. This guide provides a comprehensive technical overview of the synthesis mechanisms of this compound, with a focus on the underlying principles, experimental protocols, and critical process parameters. We will delve into the intricacies of base- and acid-catalyzed pathways, offering insights grounded in established chemical literature to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Significance of this compound

This compound (C₃H₅NO₂) is an unsaturated nitroalkane that serves as a versatile precursor in organic synthesis. The presence of both a nitro group and a carbon-carbon double bond imparts unique reactivity, making it a valuable building block for a variety of more complex molecules. In the pharmaceutical sector, it is a key intermediate in the synthesis of various therapeutic agents.[1][2] For instance, it is utilized in the production of amphetamine, a central nervous system stimulant used to treat ADHD and narcolepsy.[1][3][4] Its structural motifs also find application in the formulation of some herbicides.[1][2]

The primary and most historically significant route to this compound is through the Henry reaction, also known as the nitroaldol reaction, which involves the condensation of an aldehyde (propanal) with a nitroalkane (nitroethane).[5][6][7] This reaction is followed by a dehydration step to yield the final nitroalkene product.[5][8] Understanding the nuances of this two-step process is paramount for optimizing yield, purity, and overall efficiency.

The Core Synthesis Pathway: The Henry Reaction and Subsequent Dehydration

The synthesis of this compound via the Henry reaction is a cornerstone of C-C bond formation.[5][7] It is fundamentally a two-step process:

-

Nitroaldol Addition: A base-catalyzed addition of a nitroalkane to a carbonyl compound.[5]

-

Dehydration: The elimination of a water molecule from the resulting β-nitro alcohol to form the nitroalkene.[5]

When these two steps are performed in a single operation, the process is often referred to as a Henry-Knoevenagel condensation.[5]

Step 1: The Henry (Nitroaldol) Reaction Mechanism

The Henry reaction commences with the deprotonation of the α-carbon of a nitroalkane by a base, which generates a resonance-stabilized nitronate anion.[3][5] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[5] The subsequent intermediate, a β-nitro alkoxide, is then protonated to yield the β-nitro alcohol.[5][7]

A critical aspect of this step is its reversibility.[5] Reaction conditions must be carefully controlled to favor the forward reaction and maximize the yield of the β-nitro alcohol intermediate. Direct synthesis of the conjugated nitroalkene in a one-pot reaction can sometimes lead to poor conversion and yield due to the reversible nature of the β-nitroalcohol intermediate in a basic medium.[9]

Visualization of the Henry Reaction Mechanism:

Caption: Base-catalyzed formation of the β-nitro alcohol via the Henry reaction.

Step 2: Dehydration of the β-Nitro Alcohol

The β-nitro alcohol intermediate can be dehydrated to form the corresponding nitroalkene under either basic or acidic conditions.[5] Elevated temperatures in a one-pot synthesis often favor this dehydration pathway.[5][8]

-

Base-Catalyzed Dehydration: In the presence of a base, the α-proton (the proton on the carbon adjacent to the nitro group) is abstracted, forming a nitronate. This is followed by the elimination of a hydroxide ion, typically through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[5]

-

Acid-Catalyzed Dehydration: Alternatively, the isolated β-nitro alcohol can be treated with an acid catalyst. Protonation of the hydroxyl group forms a good leaving group (water), which is then eliminated to form the nitroalkene.[5] This can proceed through an E1 or E2 mechanism depending on the substrate.[5]

Visualization of the Dehydration Step:

Caption: Dehydration of the β-nitro alcohol to yield this compound.

Experimental Protocols and Considerations

The successful synthesis of this compound hinges on the careful selection of reagents, catalysts, and reaction conditions. Several variations of the Henry reaction have been documented, each with its own set of advantages and disadvantages.

Common Catalysts and Solvents

A variety of basic catalysts can be employed for the Henry reaction, with primary amines such as n-butylamine, methylamine, and ethylamine being common choices.[3] Anhydrous ammonium acetate is also frequently used.[3] The choice of catalyst can influence the reaction rate and the formation of side products. For instance, n-butylamine is often favored as it facilitates the formation of 1-phenyl-2-nitropropene as the major product.[10]

The reaction is typically carried out in a suitable solvent, such as ethanol, isopropanol, or toluene.[4][11][12] The solvent plays a crucial role in solubilizing the reactants and facilitating heat transfer.

A Representative Experimental Protocol

The following protocol, adapted from established literature, outlines a common procedure for the synthesis of 1-phenyl-2-nitropropene, a closely related and well-documented analogue of this compound.[11][13] This provides a solid framework that can be adapted for the synthesis of this compound.

Materials:

-

Propanal

-

Nitroethane

-

n-Butylamine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol.

-

With stirring, add nitroethane followed by n-butylamine.

-

Slowly add propanal to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing a color change.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, a crystalline solid, can be purified by recrystallization from a suitable solvent like ethanol or hexane.[13]

Data Presentation: Comparison of Catalytic Systems for Phenyl-2-Nitropropene Synthesis

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| n-Butylamine | Ethanol | 8 | 64 | 65 | [11] |

| Cyclohexylamine | Acetic Acid | 6 | 62 | 64-65 | [11] |

| Ammonium Acetate | Nitroethane | 5 | 63 | 71-73 | [11] |

| Methylamine | Isopropanol | 4 | 81 | - | [4] |

Note: The data presented is for the synthesis of 1-phenyl-2-nitropropene and serves as an illustrative example of typical reaction parameters and outcomes.

Experimental Workflow Visualization:

Caption: A generalized experimental workflow for the synthesis of this compound.

Side Reactions and Purification

A common side reaction in the Henry reaction is the dehydration of the β-nitro alcohol to form a nitroalkene.[8] While this is the desired outcome for this compound synthesis, controlling the extent and timing of this dehydration is crucial. In some cases, isolation of the β-nitro alcohol is desired, and for this, milder reaction conditions and careful control of the base concentration are necessary.[14]

Purification of the final product is typically achieved through recrystallization.[2][13] The choice of recrystallization solvent is important to obtain high-purity crystals. Common solvents include ethanol, methanol, hexane, and isopropanol.[13] The purity of the product can be assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR, MS).[10][15][16]

Conclusion

The synthesis of this compound, primarily through the Henry reaction followed by dehydration, is a well-established and versatile method in organic chemistry. A thorough understanding of the reaction mechanism, including the roles of the catalyst and reaction conditions, is essential for optimizing the synthesis. This guide has provided a detailed overview of the core principles, experimental protocols, and critical considerations for the successful synthesis of this important chemical intermediate. By leveraging this knowledge, researchers and professionals in drug development can effectively utilize this compound as a building block for a wide range of valuable compounds.

References

-

L-proline catalyzed dehydration of β-nitroalcohols. ResearchGate. [Link]

-

1-Phenyl-2-Nitropropene (P2NP). Safrole. [Link]

-

What Is 1 Phenyl 2 Nitropropene. Shaanxi Bloom Tech Co., Ltd. [Link]

-

Phenyl-2-nitropropene - Wikipedia. Wikipedia. [Link]

-

Henry Reaction - Common Conditions. [Link]

-

Can someone show me the mechanism of the reaction between Propanal and Nitroethane with NaOet/EtOH/Heat. Homework.Study.com. [Link]

-

Propene, 1-nitro- | C3H5NO2 | CID 637919. PubChem - NIH. [Link]

-

Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. YouTube. [Link]

-

Henry reaction - Wikipedia. Wikipedia. [Link]

-

How does 1-Phenyl-2-nitropropene react with other chemicals?How does 1-Phenyl-2-nitropropene react with other chemicals?. [Link]

-

Synthesis of Phenyl-2-Nitropropene. [www.rhodium.ws]. [Link]

-

Propane, 1-nitro-. National Institute of Standards and Technology. [Link]

-

Henry Reaction. Organic Chemistry Portal. [Link]

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. [Link]

-

1-Nitropropane - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Production of 1 Phenyl 2 Nitropropene. Scribd. [Link]

-

nitropropene via nitromethane?. Sciencemadness.org. [Link]

-

1-Nitropropane - Wikipedia. Wikipedia. [Link]

-

phenyl-nitropropene synthesis methods. Hive Methods Discourse. [Link]

-

Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups. SciELO. [Link]

-

Catalytic Dehydration of Biomass Derived 1- Propanol to Propene over M-ZSM-5 (M=H, V, Cu). OSTI.GOV. [Link]

-

Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. Bibliothèque et Archives Canada. [Link]

-

Catalytic Dehydration of Isopropanol to Propylene. MDPI. [Link]

Sources

- 1. Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98% [smolecule.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. scribd.com [scribd.com]

- 13. safrole.com [safrole.com]

- 14. Henry Reaction [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Propene, 1-nitro- | C3H5NO2 | CID 637919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Nitropropene

Abstract

1-Nitropropene (CH₃CH=CHNO₂) is a versatile nitroalkene that serves as a valuable building block in modern organic synthesis. The powerful electron-withdrawing nature of the nitro group profoundly influences the electronic character of the carbon-carbon double bond, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, and key reactivity patterns of this compound. We will delve into its behavior as a Michael acceptor, its participation in cycloaddition reactions, and the various pathways for its reduction. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a conjugated nitroalkene whose structure dictates its reactivity. The nitro group, being a strong resonance and inductive electron-withdrawing group, polarizes the π-system, creating a significant partial positive charge on the β-carbon. This electronic feature is the primary driver for its utility in carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~131-132 °C |

| Density | ~0.996 g/mL at 25 °C |

| Solubility | Limited solubility in water; soluble in most organic solvents.[1] |

| CAS Number | 3156-70-5 |

Spectroscopic Characterization

Accurate identification of this compound is crucial for its use in synthesis. Standard spectroscopic methods provide a clear fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characteristic. The vinylic protons are significantly deshielded due to the electron-withdrawing nitro group and exhibit distinct splitting patterns. The proton on the β-carbon (adjacent to the CH₃ group) will appear further downfield than the α-proton (adjacent to the NO₂ group). The methyl group will appear as a doublet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show three distinct signals. The carbon atom bonded to the nitro group (Cα) is highly deshielded and appears significantly downfield. The β-carbon (Cβ) also appears in the olefinic region but is less deshielded than Cα. The methyl carbon will be found in the aliphatic region. For the related compound 1-nitropropane, the carbon attached to the nitro group appears around 75-77 ppm.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups.[3] The most prominent absorption bands for this compound are the asymmetric and symmetric stretches of the nitro group, which typically appear around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A peak corresponding to the C=C double bond stretch will also be present around 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 87. Common fragmentation patterns for nitroalkanes involve the loss of the nitro group (-NO₂, 46 amu) and other characteristic fragments.

Reactivity and Synthetic Applications

The polarized double bond of this compound makes it a highly reactive and versatile synthetic intermediate. Its reactivity is dominated by its electrophilic nature at the β-carbon.

Michael Addition Reactions

This compound is an excellent Michael acceptor. The electron-deficient β-carbon readily reacts with a wide range of soft nucleophiles (Michael donors) in a conjugate addition reaction. This reaction is a cornerstone for forming new C-C and C-heteroatom bonds.[4]

The addition of nitroalkanes to nitroalkenes is of particular interest as it leads to the formation of 1,3-dinitro compounds.[5] These products are valuable synthetic intermediates that can be reduced to 1,3-diamines, which are important motifs in many complex molecules.[5] However, a common challenge is the potential for oligomerization, as the initial product, a nitronate anion, can itself act as a nucleophile.[5]

Cycloaddition Reactions

The activated double bond of this compound allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions, providing a powerful method for constructing cyclic systems.[4]

-

[4+2] Cycloadditions (Diels-Alder): this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

-

[3+2] Cycloadditions: this compound is an effective dipolarophile in 1,3-dipolar cycloaddition reactions with species like nitrones or nitrile oxides to form five-membered heterocyclic rings such as isoxazolidines or isoxazolines, respectively.[6][7] These reactions are valuable for synthesizing complex heterocyclic frameworks.[7] Studies involving similar nitroalkenes have shown that these cycloadditions can proceed with high regio- and stereoselectivity.[6][8]

Reduction Reactions

The reduction of this compound is a synthetically powerful transformation as it can yield different products depending on the reagents and conditions used. The two reducible functionalities are the nitro group and the carbon-carbon double bond.

-

Reduction to Nitroalkane: Selective reduction of the C=C double bond while preserving the nitro group can be achieved using reagents like sodium borohydride (NaBH₄). This yields 1-nitropropane.

-

Reduction to Amine: Complete reduction of both the double bond and the nitro group leads to the corresponding saturated amine, propan-1-amine. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9] Other powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can also effect this transformation.[10]

-

Reduction to Oxime/Ketone: Under certain conditions, partial reduction of the nitro group can lead to other functionalities. For example, reduction with iron in the presence of an acid can lead to the formation of an oxime, which can be subsequently hydrolyzed to a ketone (propanone in this case).[9][11]

Experimental Protocols

The following protocols are representative examples of the key reactions of this compound.

Protocol 1: Michael Addition of a Thiol to this compound

This protocol describes a typical conjugate addition of a thiol to this compound, a reaction widely used in bioconjugation and materials science. The choice of a mild base like triethylamine (Et₃N) is crucial to deprotonate the thiol without promoting unwanted side reactions of the nitroalkene.

Materials:

-

This compound (1.0 mmol, 87 mg)

-

Thiophenol (1.1 mmol, 121 mg, 0.11 mL)

-

Triethylamine (Et₃N) (0.1 mmol, 10 mg, 14 µL)

-

Dichloromethane (DCM) (5 mL)

-

Saturated aqueous NH₄Cl

-

Anhydrous MgSO₄

-

Silica gel for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in DCM (5 mL) at room temperature, add thiophenol (1.1 mmol).

-

Add triethylamine (0.1 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-nitro-2-(phenylthio)propane adduct.

-

Characterize the final product using NMR and MS to confirm its structure.

Protocol 2: Reduction of this compound to Propan-1-amine

This protocol outlines the complete reduction of this compound using catalytic hydrogenation. This method is often preferred for its clean conversion and relatively simple workup.

Materials:

-

This compound (1.0 mmol, 87 mg)

-

10% Palladium on Carbon (Pd/C) (5 mol%, ~50 mg)

-

Methanol (MeOH) (10 mL)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 6-12 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 5 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude propan-1-amine.

-

The product can be further purified by distillation or converted to a salt (e.g., hydrochloride) for easier handling and purification by recrystallization.

Safety and Handling

Nitroalkenes and related compounds require careful handling due to their potential toxicity and reactivity.

-

Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin. It may cause irritation and sensitization.[12] All handling should be performed in a well-ventilated fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

-

Handling: Avoid breathing vapors or mists.[12] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[13]

-

Reactivity Hazards: Nitroalkanes can be explosive under certain conditions.[1] While this compound is not classified as an explosive, it is a high-energy compound and should be handled with care. Avoid heating in a closed system.

Conclusion

This compound stands out as a highly valuable and reactive intermediate in organic chemistry. Its utility is primarily derived from the electron-deficient nature of its double bond, which allows it to readily participate in Michael additions and cycloaddition reactions. Furthermore, the selective reduction of its two functional groups provides access to a range of important compounds, including nitroalkanes and primary amines. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to safely and effectively leverage this powerful synthetic tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (n.d.). National Center for Biotechnology Information. [Link]

-

Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. (n.d.). Michigan State University. [Link]

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (2022). ResearchGate. [Link]

-

The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. (2021). National Center for Biotechnology Information. [Link]

-

How will I prepare propan-1-amine from 1-nitropropane? (2020). Quora. [Link]

-

nitro razredčilo. (n.d.). Chemius. [Link]

-

Synthesis of 1,3-dinitro compounds. (n.d.). ResearchGate. [Link]

-

Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. (n.d.). Journal of Forensic Sciences. [Link]

-

Material Safety Data Sheet - 6-Nitrochrysene, 99%. (n.d.). Cole-Parmer. [Link]

-

Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. (n.d.). U.S. Environmental Protection Agency. [Link]

-

The synthesis of 2-nitro-1,3-dinitrooxypropane. (n.d.). ResearchGate. [Link]

-

2-Nitro-1,3-dinitrooxypropane. (n.d.). National Center for Biotechnology Information. [Link]

-

1,3-Dinitrobenzene. (n.d.). Wikipedia. [Link]

-

Phenyl-2-nitropropene. (n.d.). Wikipedia. [Link]

-

1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (n.d.). Chemical Science Review and Letters. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. [Link]

-

1-Nitropropane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

H-NMR Analysis of 1-Nitropropane. (n.d.). Scribd. [Link]

-

1-Nitropropane. (n.d.). Wikipedia. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). John Wiley & Sons. [Link]

-

phenyl-nitropropene synthesis methods. (n.d.). The Hive. [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 1-Nitropropane (108-03-2) 13C NMR spectrum [chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. phenyl-nitropropene synthesis methods , Hive Methods Discourse [chemistry.mdma.ch]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Mobile [my.chemius.net]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Nitropropene

Introduction: Unveiling the Molecular Signature of 1-Nitropropene

This compound (C₃H₅NO₂) is a conjugated nitroalkene of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic double bond and an electron-withdrawing nitro group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this molecule. This technical guide offers a comprehensive analysis of the spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and utilize this important chemical entity.

The E-isomer, (E)-1-nitro-1-propene, is the more stable and commonly encountered form, and as such, will be the focus of this guide. Its structure is characterized by a methyl group and a nitro group attached to a carbon-carbon double bond.

The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (E)-1-nitro-1-propene provides a wealth of information regarding the number of distinct proton environments, their relative numbers, and their spatial relationships through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for (E)-1-nitro-1-propene

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H₃C- | ~2.1 | Doublet of doublets (dd) | ~7.0, ~1.5 |

| =CH-CH₃ | ~7.3 | Doublet of quartets (dq) | ~13.5, ~7.0 |

| O₂N-CH= | ~7.0 | Doublet of quartets (dq) | ~13.5, ~1.5 |

Note: Predicted values based on typical ranges for similar structures. Precise values may vary depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum:

The spectrum displays three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

-

The Methyl Protons (H₃C-): These protons appear as a doublet of doublets. The larger coupling constant (~7.0 Hz) arises from the vicinal coupling with the adjacent olefinic proton (=CH-CH₃). The smaller coupling constant (~1.5 Hz) is due to a four-bond, long-range coupling with the other olefinic proton (O₂N-CH=). This long-range coupling is characteristic of protons in a planar, conjugated system.

-

The Olefinic Proton adjacent to the Methyl Group (=CH-CH₃): This proton resonates further downfield due to the deshielding effect of the double bond. It appears as a doublet of quartets. The large doublet splitting (~13.5 Hz) is a result of the trans-vicinal coupling with the other olefinic proton, a key indicator of the (E)-stereochemistry. The quartet splitting arises from coupling to the three protons of the adjacent methyl group.

-

The Olefinic Proton adjacent to the Nitro Group (O₂N-CH=): This proton is also significantly deshielded by the electron-withdrawing nitro group and the double bond. It presents as a doublet of quartets. The large doublet splitting (~13.5 Hz) again corresponds to the trans-vicinal coupling. The smaller quartet-like splitting is due to the long-range coupling with the methyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for (E)-1-nitro-1-propene

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C H₃- | ~18 |

| =C H-CH₃ | ~145 |

| O₂N-C H= | ~135 |

Note: Predicted values based on typical ranges for similar structures. Precise values may vary depending on the solvent and spectrometer frequency.

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows three distinct carbon signals:

-

The Methyl Carbon (CH₃-): This carbon appears in the typical upfield region for sp³-hybridized carbons in an alkyl group.

-

The Olefinic Carbons (=CH-CH₃ and O₂N-CH=): These sp²-hybridized carbons resonate in the downfield region characteristic of alkenes. The carbon atom directly attached to the electron-withdrawing nitro group (O₂N-CH=) is expected to be more deshielded and thus appear at a slightly higher chemical shift compared to the other olefinic carbon.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are those of the nitro group and the carbon-carbon double bond.

Table 3: Characteristic IR Absorption Frequencies for (E)-1-nitro-1-propene

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1365 - 1345 | Strong |

| C=C Stretch (conjugated) | 1650 - 1620 | Medium |

| =C-H Bend (trans) | 980 - 960 | Strong |

| C-H Stretch (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Medium |

Interpretation of the IR Spectrum:

-

The Nitro Group (NO₂): The most prominent and diagnostic peaks in the IR spectrum of this compound are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The conjugation with the double bond slightly lowers these frequencies compared to a non-conjugated nitroalkane.

-

The Carbon-Carbon Double Bond (C=C): A medium intensity peak in the 1650-1620 cm⁻¹ region confirms the presence of the C=C double bond. Its position indicates conjugation with the nitro group.

-

Olefinic C-H Bonds (=C-H): The strong band around 980-960 cm⁻¹ is characteristic of the out-of-plane bending vibration of a trans-disubstituted alkene, providing further evidence for the (E)-stereochemistry. The sp² C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹.

-

Alkyl C-H Bonds (-CH₃): The sp³ C-H stretching vibrations of the methyl group appear at wavenumbers just below 3000 cm⁻¹.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for (E)-1-nitro-1-propene

| m/z | Proposed Fragment | Relative Intensity |

| 87 | [M]⁺ (Molecular Ion) | High |

| 70 | [M - OH]⁺ | Moderate |

| 57 | [M - NO]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: Fragmentation patterns are proposed based on common fragmentation pathways for nitroalkenes and are subject to variation depending on the ionization method and energy.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The mass spectrum of this compound will show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 87, corresponding to the molecular weight of C₃H₅NO₂[1].

-

Major Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for nitroalkenes include:

-

Loss of a hydroxyl radical (•OH): A peak at m/z 70 can be attributed to the loss of a hydroxyl radical, a rearrangement common in nitro compounds.

-

Loss of nitric oxide (•NO): A peak at m/z 57 would result from the loss of a nitric oxide radical.

-

Cleavage of the C-N bond: This can lead to the formation of hydrocarbon fragments. A prominent peak at m/z 41 is likely due to the stable allyl cation ([C₃H₅]⁺). Further loss of hydrogen atoms can lead to a peak at m/z 39.

-

Experimental Protocols

Synthesis of this compound via the Henry Reaction

The synthesis of this compound is typically achieved through a Henry (nitroaldol) reaction between nitroethane and acetaldehyde, followed by dehydration of the intermediate nitroalkanol. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction[2][3].

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nitroethane (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, dissolved in a small amount of water.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Dehydration: Upon completion of the nitroaldol addition, the reaction mixture is acidified, typically with a dilute mineral acid like hydrochloric acid, and gently heated to effect dehydration of the intermediate nitroalkanol to yield this compound.

-

Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Spectroscopic Analysis Workflow

Figure 1. Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the key nitro and alkene functional groups and provides evidence for the (E)-stereochemistry. Mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists, enabling the confident identification and utilization of this compound in their research and development endeavors.

References

-

PubChem. Propene, 1-nitro-. National Center for Biotechnology Information. [Link]

-

SpectraBase. (E)-1-nitroprop-1-ene. Wiley-VCH GmbH. [Link]

-

PubChem. Propene, 1-nitro- | C3H5NO2 | CID 637919. National Center for Biotechnology Information. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Organic Syntheses. 2-nitropropene. [Link]

-

Organic Chemistry Portal. Henry Reaction. [Link]

Sources

An In-depth Technical Guide to the Chemistry and Application of Nitroalkenes

Abstract

Nitroalkenes, or nitroolefins, are a fascinating and highly versatile class of organic compounds characterized by a nitro group conjugated to a carbon-carbon double bond. This arrangement confers unique electronic properties, rendering them potent electrophiles and valuable synthons for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core chemistry of nitroalkenes, designed for researchers, scientists, and professionals in drug development. We will delve into the principal methodologies for their synthesis, dissect their rich and varied reactivity, and showcase their application as powerful intermediates in the construction of complex molecular architectures, including heterocycles and pharmacologically active agents. The narrative emphasizes the causality behind experimental choices and provides practical, field-proven insights into the application of this remarkable functional group.

Introduction: The "Synthetic Chameleon"

Nitroalkenes are often aptly described as "synthetic chameleons" due to their remarkable versatility in organic synthesis.[1] The powerful electron-withdrawing nature of the nitro group profoundly influences the reactivity of the adjacent π-system, making the β-carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.[2][3] This inherent reactivity, coupled with the nitro group's ability to be transformed into other valuable functionalities such as amines, ketones, or oximes, positions nitroalkenes as indispensable building blocks in the synthetic chemist's toolbox.[2][4] Their utility spans from the synthesis of complex natural products to the development of novel therapeutics, where the nitroalkene moiety itself can act as a pharmacophore.[2][5][6] This guide will provide a comprehensive overview of the fundamental principles and advanced applications of nitroalkene chemistry.

Synthesis of Nitroalkenes

The accessibility of nitroalkenes is a key factor in their widespread use. Several reliable methods have been established for their synthesis, with the Henry (nitroaldol) reaction being the most classic and widely employed route.[7][8]

The Henry Reaction and Subsequent Dehydration

The cornerstone of nitroalkene synthesis is the Henry reaction, a base-catalyzed condensation between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[7][8] This reaction, first reported by Louis Henry in 1895, is a powerful C-C bond-forming transformation. The resulting β-nitro alcohol can then be readily dehydrated to furnish the corresponding nitroalkene.

Experimental Protocol: A General Two-Step Synthesis of a Nitroalkene via the Henry Reaction

Step 1: Henry (Nitroaldol) Reaction

-

To a stirred solution of a suitable aldehyde (1.0 eq.) and nitroalkane (1.2 eq.) in an appropriate solvent (e.g., methanol or ethanol) at 0 °C, add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine).

-

Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitro alcohol, which can be purified by column chromatography or used directly in the next step.

Step 2: Dehydration

-

Dissolve the crude β-nitro alcohol in a suitable solvent such as dichloromethane or toluene.

-

Add a dehydrating agent. Common reagents include phthalic anhydride, dicyclohexylcarbodiimide (DCC), or methanesulfonyl chloride in the presence of a base like triethylamine.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter off any solid byproducts and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting nitroalkene by column chromatography on silica gel.

Other Synthetic Routes

While the Henry reaction is prevalent, other methods offer alternative pathways to nitroalkenes:

-

Nitration of Alkenes: Direct nitration can be achieved using reagents like nitryl iodide, generated in situ from silver nitrite and iodine.[9]

-

Cross-Metathesis: Alkene cross-metathesis using catalysts like Grubbs' second-generation catalyst provides an efficient route to highly functionalized nitroalkenes from simpler starting materials.[10]

-

Elimination Reactions: Elimination of HX or other leaving groups from suitable precursors can also yield nitroalkenes. For example, dehydrohalogenation of 2-halo-1-nitroalkanes is a viable method.[3]

Electronic Structure and Reactivity

The profound reactivity of nitroalkenes stems from the strong electron-withdrawing capacity of the nitro group, which polarizes the C=C double bond. This creates a significant partial positive charge (δ+) on the β-carbon, making it a prime target for nucleophilic attack.

Caption: Electronic properties of the nitroalkene functional group.

This inherent electrophilicity makes nitroalkenes excellent substrates for a variety of powerful chemical transformations. They are exceptional Michael acceptors, dienophiles in Diels-Alder reactions, and dipolarophiles in [3+2] cycloadditions.[9][11][12]

Key Chemical Transformations

The versatility of nitroalkenes is best illustrated by the breadth of reactions they readily undergo.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is arguably the most fundamental reaction of nitroalkenes.[13] A wide variety of nucleophiles (Michael donors) can add to the β-carbon of the nitroalkene (the Michael acceptor), leading to the formation of a new C-C or C-heteroatom bond.[13] This reaction is a cornerstone of synthetic chemistry for its reliability and stereocontrol.[14][15]

Caption: General workflow of a Michael addition to a nitroalkene.

Common nucleophiles include:

-

Carbon Nucleophiles: Enolates, malonates, β-ketoesters, and organometallic reagents.[13]

-

Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols/phenols (oxa-Michael).

The resulting γ-nitro compounds are incredibly useful synthetic intermediates, as the nitro group can be further transformed.[16] Asymmetric organocatalysis has been extensively developed for the conjugate addition to nitroalkenes, allowing for the synthesis of enantioenriched products with high stereoselectivity.[16][17]

Cycloaddition Reactions

The electron-deficient nature of the nitroalkene double bond makes it an excellent component in various cycloaddition reactions.

-

[4+2] Diels-Alder Reactions: Nitroalkenes serve as potent dienophiles, reacting with conjugated dienes to form six-membered rings.[9][12][18] This reaction is a powerful tool for constructing complex cyclic systems, and its utility has been demonstrated in the synthesis of pharmaceuticals.[19] The periselectivity of these reactions can sometimes be controlled by Lewis acid catalysis.[20]

-

[3+2] Dipolar Cycloadditions: Nitroalkenes are excellent dipolarophiles, reacting with 1,3-dipoles such as nitrile oxides, azides, and nitrones to afford five-membered heterocyclic rings.[3][21] This provides a direct route to highly functionalized heterocycles like isoxazolines and pyrrolidines.[10][22]

Reduction of Nitroalkenes

The reduction of nitroalkenes can be controlled to yield a variety of useful products, showcasing the functional group's versatility.[4]

| Product | Reagent(s) | Notes |

| Nitroalkanes | Sodium borohydride (NaBH₄) | Chemoselective reduction of the C=C bond.[4][23] |

| Amines | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Pd/C, Raney Nickel) | Reduces both the nitro group and the double bond.[24] |

| Ketones/Oximes | Various reducing agents (e.g., Zn/acid) can lead to these products via the Nef reaction or partial reduction.[4][24] |

Table 1: Common Reduction Pathways for Nitroalkenes

The choice of reducing agent is critical and allows for selective transformation. For instance, NaBH₄ is often used to first produce the saturated nitroalkane, which can then be subjected to other transformations.[4] Catalytic hydrogenation is a powerful method for the direct conversion of nitroalkenes to primary amines.[24]

Applications in Drug Discovery and Development

Nitroalkenes are not only synthetic intermediates but also possess significant biological activity. Their electrophilic nature allows them to act as Michael acceptors that can covalently modify biological nucleophiles, such as cysteine residues in proteins.[5] This mechanism of action is central to their therapeutic potential.

-

Anti-inflammatory Agents: Nitro-fatty acids, which are endogenous signaling molecules, modulate inflammatory pathways.[2] This has inspired the development of synthetic nitroalkene-based compounds as inhibitors of inflammatory targets. For example, nitroalkene derivatives have been developed as inhibitors of the Stimulator of Interferon Genes (STING) protein, which is implicated in autoinflammatory diseases.[6]

-

Precursors to Pharmaceuticals: The synthetic utility of nitroalkenes makes them key intermediates in the synthesis of various drugs. The asymmetric Michael addition to nitroalkenes is a key step in the synthesis of drugs like (S)-pregabalin.[25] The reduction of the nitro group to an amine is a common strategy for introducing a crucial nitrogen atom into a target molecule.

Conclusion and Future Outlook

The chemistry of nitroalkenes is a rich and continually evolving field. Their dual nature—as highly reactive intermediates and as biologically active moieties—ensures their continued importance in both synthetic and medicinal chemistry. The development of new catalytic asymmetric methods for their transformation continues to push the boundaries of stereoselective synthesis.[1][16] Furthermore, a deeper understanding of their interactions with biological systems is paving the way for the design of novel therapeutics for a range of diseases.[6] The "synthetic chameleon" will undoubtedly continue to enable innovation across the chemical sciences.

References

-

Marsh, G. P., Parsons, P. J., McCarthy, C., & Corniquet, X. G. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Letters, 9(14), 2613–2616. [Link]

-

Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]

-

Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(89), 48022–48084. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Grokipedia. (n.d.). Nitroalkene. Retrieved from [Link]

-

Alajarín, R., et al. (2001). Cycloaddition Reactions of Chiral 2-Amino-1,3-butadienes with Nitroalkenes: Synthesis of Enantiomerically Pure 4-Nitrocyclohexanones. The Journal of Organic Chemistry, 66(13), 4636–4643. [Link]

-

Feringa, B. L., et al. (2006). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 128(30), 9624–9625. [Link]

-

ResearchGate. (n.d.). Special reactivity of nitroalkenes embedded in heterocyclic frameworks. Retrieved from [Link]

-

Varma, R. S., & Kabalka, G. W. (1986). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Organic Preparations and Procedures International, 18(4), 253-288. [Link]

-

Feringa, B. L., et al. (2006). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 128(30), 9624-9625. [Link]

-

Alemán, J., & Cabrera, S. (2013). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 18(5), 5285–5338. [Link]

-

Zawadzińska, K., Gaurav, G. K., & Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 1, 69-83. [Link]

-

ResearchGate. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Wang, C., et al. (2021). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Chemical Communications, 57(75), 9419-9433. [Link]

-

Company, M. D. P. I. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(5), 746. [Link]

-

Denmark, S. E. (n.d.). The Cycloaddition Chemistry of Nitroalkenes. Grantome. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

-

Wang, J., et al. (2010). Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. Organic Letters, 12(6), 1284–1287. [Link]

-

ResearchGate. (n.d.). Scheme 83 [4 + 2] cycloaddition reaction of nitroalkene as key step for synthesis of GlaxoSmithKline's highly potent PDE IVb inhibitor 253. Retrieved from [Link]

-

Zhang, W., et al. (2022). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Journal of the American Chemical Society, 144(32), 14494–14500. [Link]

-

Denmark, S. E., & Stiff, C. M. (2000). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews, 100(3), 1191–1220. [Link]

-

MacMillan, D. W. C., et al. (2020). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society, 142(39), 16549–16556. [Link]

-

Hayashi, Y. (2012). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 89, 293. [Link]

-

Barrett, A. G. M., & Graboski, G. G. (2002). Conjugated nitroalkenes: versatile intermediates in organic synthesis. Chemical Reviews, 86(5), 827–852. [Link]

-

Hansen, A. L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology, 74, 103202. [Link]

-

Sciencemadness.org. (2020). Reduction of nitroalkenes to nitroalkanes. Retrieved from [Link]

-

Namboothiri, I. N. N. (2020). Catalytic Asymmetric Reactions of Conjugated Nitroalkenes. CRC Press. [Link]

-

designer-drug.com. (n.d.). Reduction of Nitrostyrenes with Red-Al (Vitride). Retrieved from [Link]

-

ResearchGate. (n.d.). Selected enantioselective reactions of nitroalkenes. Retrieved from [Link]

-

Zou, D., et al. (2023). Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 21(9), 1845-1861. [Link]

-

Taylor & Francis. (n.d.). Nitroalkene – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2022). Preparation of conjugated nitroalkenes: short review. Retrieved from [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. sci-rad.com [sci-rad.com]

- 4. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitroalkene - Wikipedia [en.wikipedia.org]

- 10. An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems [organic-chemistry.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes | MDPI [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]

- 24. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

1-nitropropene as a Michael acceptor

An In-Depth Technical Guide to 1-Nitropropene as a Michael Acceptor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1][2] Within the arsenal of Michael acceptors, α,β-unsaturated nitroalkenes such as this compound and its derivatives are exceptionally potent due to the profound electron-withdrawing capacity of the nitro group, which strongly activates the alkene for nucleophilic attack.[3][4] This guide provides a comprehensive examination of . We will dissect the underlying reaction mechanisms, explore the extensive scope of compatible nucleophiles and catalysts, and delve into the state-of-the-art in asymmetric catalysis for stereoselective transformations. Particular emphasis is placed on the synthetic utility of the resulting γ-nitro adducts as versatile intermediates in the synthesis of complex, biologically active molecules, making this chemistry a vital tool for professionals in drug discovery and development.[5][6] While this guide focuses on the core this compound structure, the extensively studied and well-documented analogue, 1-phenyl-2-nitropropene (P2NP), will be used to illustrate key principles of reactivity and application.[7][8]

The Fundamental Principle: Activating the Alkene

The efficacy of the Michael addition hinges on the electrophilicity of the β-carbon in an α,β-unsaturated system. The nitro group (NO₂) is one of the most powerful non-carbonyl electron-withdrawing groups in organic chemistry. Its influence on the this compound scaffold is twofold:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the alkene.

-

Resonance Effect: The nitro group participates in conjugation, delocalizing the π-electrons of the double bond and creating a significant partial positive charge (δ+) on the β-carbon.

This electronic polarization renders the β-carbon highly susceptible to attack by a wide range of nucleophiles, or "Michael donors."[4] The reaction is a conjugate 1,4-addition, a thermodynamically controlled process that is foundational for building molecular complexity.[1]

The General Mechanism

The reaction proceeds through a well-established three-step sequence:

-

Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (e.g., a compound with α-hydrogens to a carbonyl or nitro group) to generate a resonance-stabilized nucleophile, such as an enolate or a nitronate anion.[9]

-

Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of this compound. This forms a new carbon-carbon bond and generates a resonance-stabilized nitronate anion intermediate.[10]

-

Protonation: The nitronate intermediate is protonated by the conjugate acid of the base or a proton source in the work-up, yielding the final 1,4-adduct.[9]

Caption: Generalized mechanism of the Michael addition to this compound.

Reaction Scope and Catalytic Systems

The power of the this compound system lies in its compatibility with a diverse array of nucleophiles and its amenability to various catalytic methods, from simple base catalysis to sophisticated asymmetric organocatalysis.

Michael Donors (Nucleophiles)

A wide variety of nucleophiles can be successfully employed in Michael additions to this compound and its analogues:

-

Carbon Nucleophiles: This is the most common class, including enolates derived from ketones, aldehydes, esters, and malonates. Other nitroalkanes can also serve as donors, leading to 1,3-dinitro compounds.[11] Grignard reagents and organolithium compounds are also effective.[10]

-

Nitrogen Nucleophiles (Aza-Michael): Amines readily add to nitroalkenes in an aza-Michael reaction to form β-nitroamines, which are precursors to valuable 1,2-diamines.[8][10]

-

Sulfur Nucleophiles (Thia-Michael): Thiols are excellent nucleophiles for this transformation, yielding β-nitro sulfides.[8][10]

-

Oxygen Nucleophiles (Oxa-Michael): Alcohols can add to form β-nitro ethers, though this is often less common than C, N, or S addition.[8]

Catalysis: From Simple Bases to Chiral Organocatalysts

The choice of catalyst is paramount as it dictates reaction efficiency, and in many cases, stereoselectivity.

-

Base Catalysis: Simple inorganic or organic bases like sodium bicarbonate, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or primary amines (e.g., n-butylamine) are often sufficient to catalyze the reaction by generating the requisite nucleophile.[7][11][12]

-

Organocatalysis: In the last two decades, organocatalysis has revolutionized the field, particularly for asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, catalyze the reaction via an enamine intermediate.[13] Bifunctional catalysts, like thioureas derived from chiral diamines, are exceptionally effective. They operate through a dual-activation mechanism, where the basic moiety (e.g., an amine) activates the nucleophile while the acidic thiourea moiety activates the nitroalkene acceptor via hydrogen bonding.[13][14]

Asymmetric Michael Additions: A Gateway to Chiral Molecules

For drug development, controlling stereochemistry is non-negotiable. The asymmetric Michael addition of nucleophiles to nitropropenes is a powerful strategy for installing new stereocenters with high fidelity. Chiral organocatalysts create a defined three-dimensional environment that directs the approach of the nucleophile to one face of the nitroalkene, resulting in one enantiomer of the product being formed preferentially.[15][16]

Performance of Chiral Organocatalysts

The field has seen the development of numerous catalysts that provide Michael adducts in high yields with excellent diastereoselectivity and enantioselectivity.

| Catalyst Type | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) | Reference |

| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 9:1 | 99 (syn) | [13] |

| Proline Derivative | Propanal | (E)-1-phenyl-2-nitropropene | 95 | >20:1 | 95 | [16] |

| Bifunctional Amine/Ureidoaminal | 1-phenyl-2-nitropropane | α'-hydroxy enone | 75 | - | 96:4 (e.r.) | [5][17] |

| DMAP-Thiourea | Nitromethane | trans-β-Nitrostyrene | 98 | 85:15 | 95 (major) | [14] |

DPEN = 1,2-diphenylethylenediamine; DMAP = 4-dimethylaminopyridine; e.r. = enantiomeric ratio.

Caption: Typical experimental workflow for an organocatalyzed reaction.

Synthetic Utility in Drug Discovery

The true value of this compound Michael adducts lies in the synthetic versatility of the nitro group. The resulting γ-nitro compounds are not merely final products but are powerful intermediates for accessing a range of functionalities crucial for building pharmacologically active molecules.[5][17][18]

-

Reduction to Primary Amines: The nitro group is readily reduced to a primary amine using various reagents (e.g., H₂/Pd-C, LiAlH₄, Zn/HCl).[10] This provides access to γ-amino compounds, a common motif in pharmaceuticals.

-

Nef Reaction: Treatment of the intermediate nitronate anion with strong acid (the Nef reaction) converts the nitro group into a carbonyl (ketone or aldehyde), yielding 1,4-dicarbonyl compounds.

-

Denitration: The nitro group can be removed reductively, effectively making the Michael addition a method for conjugate alkylation.

This versatility has established nitroalkene Michael additions as a key strategy in the synthesis of numerous important compounds, including precursors for drugs like Adderall (from P2NP) and other bioactive molecules with potential antibacterial, herbicidal, or anticancer properties.[6][7][8][19][20]

Caption: Synthetic utility of the γ-nitro adduct from a Michael addition.

Experimental Protocols

Adherence to precise and validated protocols is essential for reproducibility and success.

Protocol 1: General Base-Catalyzed Michael Addition of a Nitroalkane

This protocol describes the addition of a nitroalkane to a nitroalkene in an aqueous medium, adapted from literature procedures for its environmental benefits and simplicity.[11]

-

Materials:

-

Nitroalkene (e.g., 1-phenyl-2-nitropropene) (1.0 mmol)

-

Nitroalkane (e.g., nitroethane) (1.5 mmol)

-

1M Sodium Bicarbonate (NaHCO₃) aqueous solution (1.0 mL)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol) and the nitroalkane (1.5 mmol).

-

Add 1.0 mL of the 1M NaHCO₃ solution.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 2-6 hours).

-

Upon completion, quench the reaction by adding 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to afford the pure 1,3-dinitro product.

-

Protocol 2: Organocatalyzed Asymmetric Michael Addition of a Ketone

This protocol outlines a typical procedure for the enantioselective addition of a cycloketone to a nitroalkene using a chiral thiourea catalyst.[13]

-

Materials:

-

Chiral (R,R)-DPEN-based thiourea catalyst (0.03 mmol, 10 mol%)

-

Nitroalkene (e.g., trans-β-nitrostyrene) (0.3 mmol, 1.0 equiv)

-

Cycloketone (e.g., cyclohexanone) (1.5 mmol, 5.0 equiv)

-

Dichloromethane (CH₂Cl₂) (3.0 mL)

-

4-Nitrophenol (additive, optional)

-

-

Procedure:

-

In a dry reaction vial under a nitrogen or argon atmosphere, dissolve the chiral thiourea catalyst (10 mol%) and the nitroalkene (0.3 mmol) in dichloromethane (3.0 mL).

-

Add the cycloketone (5.0 equiv) to the solution via syringe.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by TLC (typically complete within 12-24 hours).

-

Once the reaction is complete, concentrate the mixture directly under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to isolate the chiral Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

-

Conclusion and Future Outlook

This compound and its derivatives are exceptionally powerful and versatile Michael acceptors, providing chemists with a reliable tool for carbon-carbon and carbon-heteroatom bond formation. The strong electron-withdrawing nature of the nitro group ensures high reactivity, while its synthetic transformability makes the resulting adducts invaluable intermediates in multi-step synthesis. The advent of asymmetric organocatalysis has elevated this reaction, enabling the construction of complex chiral molecules with high stereocontrol, a critical capability for drug discovery and development. Future research will likely focus on expanding the substrate scope, developing more efficient and recyclable catalysts, and applying this robust methodology to the synthesis of next-generation therapeutics and functional materials.

References

-

Phenyl-2-nitropropene - Wikipedia. Wikipedia. [Link]

-

Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (2013). National Institutes of Health (NIH). [Link]

-

How does 1-Phenyl-2-nitropropene react with other chemicals? (2024-10-02). Knowledge. [Link]

-

What Is 1 Phenyl 2 Nitropropene. (2024-06-09). Shaanxi Bloom Tech Co., Ltd. [Link]

-

Synthesis of Phenyl-2-Nitropropene. Rhodium.ws. [Link]

-

Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

-

Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. (1994). Journal of Chromatographic Science. [Link]

-

What are the common applications of 1-Phenyl-2-nitropropene in organic chemistry? (2024-10-13). Shaanxi BLOOM Tech Co., Ltd. [Link]

-

Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4,... ResearchGate. [Link]

-

Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Sci-Hub. [Link]

-

michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. (2012). ResearchGate. [Link]

-

Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (2008). National Institutes of Health (NIH). [Link]

-

1-Phenyl-2-Nitropropene (P2NP). Safrole. [Link]

-

Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. [Link]

-

Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. (2023-06-24). YouTube. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022). MDPI. [Link]

-

Michael addition reaction - Wikipedia. Wikipedia. [Link]

-

Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (2013). ACS Publications. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). National Institutes of Health (NIH). [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023-05-24). Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 8. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. mdpi.com [mdpi.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. bloomtechz.com [bloomtechz.com]

- 20. researchgate.net [researchgate.net]

The Nitroalkene Functional Group: A Comprehensive Technical Guide to its Electronic Properties and Synthetic Versatility

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The nitroalkene functional group, characterized by a nitro group (–NO₂) conjugated with a carbon-carbon double bond, stands as a cornerstone in modern organic synthesis and medicinal chemistry.[1] The potent electron-withdrawing nature of the nitro group imparts unique electronic properties to the alkene, rendering it a highly versatile building block for the construction of complex molecular architectures.[2][3][4][5] This guide provides an in-depth exploration of the fundamental electronic characteristics of nitroalkenes, their synthesis, and their diverse reactivity, with a particular focus on their applications in drug discovery and development.

A. Historical Perspective: From Foundational Reactions to Biological Significance

The journey of nitroalkenes in organic chemistry began in the late 19th century with the discovery of the Henry reaction (nitro-aldol reaction) by Louis Henry in 1895.[1][6] This pivotal reaction provided the first general route to β-nitro alcohols, which could be readily dehydrated to furnish nitroalkenes.[1][6] Initially, the utility of nitroalkenes was explored in various synthetic transformations. However, recent decades have witnessed a surge in understanding their profound role in biological systems. Endogenously produced nitro-fatty acids are now recognized as critical signaling molecules that modulate inflammatory and antioxidant pathways.[7]

B. Scope of the Guide

This technical guide is designed to serve as a comprehensive resource for professionals in the fields of chemical research and drug development. It will delve into the core electronic properties that govern the reactivity of nitroalkenes, provide detailed experimental protocols for their synthesis and key reactions, and explore their burgeoning applications in medicinal chemistry.

II. Fundamental Electronic Properties